molecular formula C16H24N2O2S B13959663 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13959663
M. Wt: 308.4 g/mol
InChI Key: RRCCPCAEOHFRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a pyrrolidine ring, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyridine moiety, and the attachment of the tert-butyl ester group. Common synthetic routes may involve:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Attachment of Tert-Butyl Ester Group: This is usually done through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The pyridine and pyrrolidine rings can engage in various interactions, such as hydrogen bonding and π-π stacking, which can affect the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-(Pyridin-4-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the position of the pyridine ring, which can influence its reactivity and interactions. The specific arrangement of functional groups in this compound allows for distinct chemical behaviors and applications compared to its analogs.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(pyridin-3-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-5-7-14(18)12-21-11-13-6-4-8-17-10-13/h4,6,8,10,14H,5,7,9,11-12H2,1-3H3

InChI Key

RRCCPCAEOHFRFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCC2=CN=CC=C2

Origin of Product

United States

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